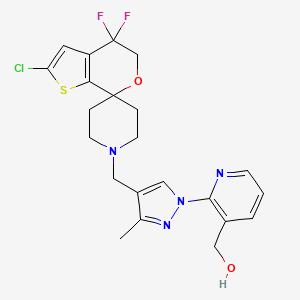
LY2940094
Cat. No. B608728
Key on ui cas rn:
1307245-86-8
M. Wt: 481.0 g/mol
InChI Key: NKQHBJNRBKHUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08232289B2
Procedure details


To a solution of 2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde (180 g, 377 mmol) in anhydrous dichloromethane (1.5 L) at 0° C. is sequentially added sodium borohydride (7.2 g, 188.5 mmol) and anhydrous methanol (0.5 L) and the contents are allowed to reach room temperature while stirring 30 min. LC/MS analysis of the reaction mixture reveals completion. Volatiles are removed under reduced pressure and the residue obtained is partitioned between dichloromethane (2 L) and water (300 mL). The layers are separated and the organic layer is sequentially washed with 1 N aqueous solution of sodium hydroxide (300 mL), water (3×300 mL), brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue is purified on silica gel using 50-55% ethyl acetate in hexane containing 1% triethylamine to afford [2-[4-[(2-Chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]-3-pyridyl]methanol as a solid (167 g, 92% yield). MS (m/z): 481 (M+1).
Name
2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde
Quantity
180 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]2[C:7]3([O:28][CH2:29][C:30]([F:32])([F:31])[C:4]=2[CH:3]=1)[CH2:12][CH2:11][N:10]([CH2:13][C:14]1[C:15]([CH3:27])=[N:16][N:17]([C:19]2[C:24]([CH:25]=[O:26])=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:18]=1)[CH2:9][CH2:8]3.[BH4-].[Na+].CO>ClCCl>[Cl:1][C:2]1[S:6][C:5]2[C:7]3([O:28][CH2:29][C:30]([F:32])([F:31])[C:4]=2[CH:3]=1)[CH2:12][CH2:11][N:10]([CH2:13][C:14]1[C:15]([CH3:27])=[N:16][N:17]([C:19]2[C:24]([CH2:25][OH:26])=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:18]=1)[CH2:9][CH2:8]3 |f:1.2|
|
Inputs


Step One
|
Name
|
2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC2=C(S1)C1(CCN(CC1)CC=1C(=NN(C1)C1=NC=CC=C1C=O)C)OCC2(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatiles are removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is partitioned between dichloromethane (2 L) and water (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer is sequentially washed with 1 N aqueous solution of sodium hydroxide (300 mL), water (3×300 mL), brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified on silica gel using 50-55% ethyl acetate in hexane containing 1% triethylamine
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(S1)C1(CCN(CC1)CC=1C(=NN(C1)C1=NC=CC=C1CO)C)OCC2(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 167 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
